molecular formula C10H14N2O B2787923 3-(4-Aminophenyl)butanamide CAS No. 1267622-83-2

3-(4-Aminophenyl)butanamide

Cat. No.: B2787923
CAS No.: 1267622-83-2
M. Wt: 178.235
InChI Key: ZMSLSAHYZXDIEF-UHFFFAOYSA-N
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Description

3-(4-Aminophenyl)butanamide is an organic compound with the molecular formula C10H14N2O It is a derivative of butanamide, featuring an amino group attached to a phenyl ring, which is further connected to a butanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Aminophenyl)butanamide can be achieved through several methods. One common approach involves the reduction of nitro compounds. For instance, 4-nitrophenylbutanamide can be reduced using hydrogen gas in the presence of a palladium catalyst to yield this compound .

Another method involves the reductive amination of 4-aminobenzaldehyde with butanamide. This reaction typically requires a reducing agent such as sodium cyanoborohydride and is carried out in a solvent like methanol under mild conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation processes. These processes utilize high-pressure hydrogen gas and a suitable catalyst, such as palladium on carbon, to reduce nitro compounds to amines efficiently .

Chemical Reactions Analysis

Types of Reactions

3-(4-Aminophenyl)butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(4-Aminophenyl)butanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Aminophenyl)butanamide depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The specific molecular targets and pathways involved vary depending on the enzyme or receptor being targeted .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Aminophenyl)butanamide is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities. Its amino group attached to the phenyl ring provides a site for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3-(4-aminophenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-7(6-10(12)13)8-2-4-9(11)5-3-8/h2-5,7H,6,11H2,1H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMSLSAHYZXDIEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)N)C1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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